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Compound of Interest

4-Chlorophenyl
Compound Name:
trifluoromethanesulfonate

Cat. No.: B1348846

Introduction

4-Chlorophenyl trifluoromethanesulfonate, a member of the aryl triflate class of organic
compounds, serves as a valuable intermediate in various chemical syntheses, particularly in
cross-coupling reactions. A thorough understanding of its structural and electronic properties is
paramount for its effective utilization. This technical guide provides a comprehensive overview
of the spectroscopic data for 4-Chlorophenyl trifluoromethanesulfonate, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed
experimental protocols are presented to aid researchers in the replication and verification of
these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Chlorophenyl
trifluoromethanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Data
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The *H NMR spectrum of 4-Chlorophenyl trifluoromethanesulfonate in deuterated

chloroform (CDCIs) exhibits two distinct signals in the aromatic region, corresponding to the two

sets of chemically non-equivalent protons on the phenyl ring.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.43-7.41 Doublet 2H Ar-H
7.24-7.22 Doublet 2H Ar-H

BC NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum of 4-Chlorophenyl trifluoromethanesulfonate in CDCls shows signals for the

aromatic carbons and the trifluoromethyl carbon.

Chemical Shift (8) ppm Assighment
147.9 C-O

134.3 C-Cl

130.3 Ar-C

123.5 Ar-C

122.7 Ar-C

120.3 Ar-C

117.2 Ar-C

114.0 CFs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chlorophenyl trifluoromethanesulfonate is expected to show characteristic

absorption bands for the triflate group, the aromatic ring, and the carbon-chlorine bond.

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b1348846?utm_src=pdf-body
https://www.benchchem.com/product/b1348846?utm_src=pdf-body
https://www.benchchem.com/product/b1348846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Functional Group
3100 - 3000 Medium Aromatic C-H Stretch
1600 - 1475 Medium to Weak Aromatic C=C Stretch

S=0 Asymmetric Stretch

1420 - 1380 Strong )

(Triflate)

S=0 Symmetric Stretch
1250 - 1210 Strong )

(Triflate)
1210 - 1140 Strong C-F Stretch (Triflate)
1100 - 1000 Strong S-O-C Stretch (Triflate)
850 - 550 Medium C-ClI Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 4-Chlorophenyl trifluoromethanesulfonate (C7H4CIFs0sS), the exact mass is
259.952177 g/mol .[1]

m/z Relative Abundance Assignment
259.95 High [M]* (Molecular lon)
127.00 Moderate [CeHaCl]*

111.00 Moderate [CeHaCI-O]*

133.00 Moderate [CF3SOz]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

e Sample Preparation:
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o Accurately weigh 10-20 mg of 4-Chlorophenyl trifluoromethanesulfonate.[2]

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

o Transfer the solution to a clean, dry 5 mm NMR tube.[2]

o Ensure the sample height in the tube is adequate for the spectrometer.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

o Pulse Program: Standard single-pulse experiment.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on the sample concentration.

o Spectral Width: -2 to 12 ppm.

o Temperature: 298 K.

e Instrument Parameters (33C NMR):

o Spectrometer: 101 MHz or corresponding frequency for the available tH field strength.

[¢]

Pulse Program: Proton-decoupled pulse sequence.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of 13C.[4]

[¢]

Spectral Width: 0 to 220 ppm.
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o Temperature: 298 K.

IR Spectroscopy

e Sample Preparation (Thin Film Method):

o Dissolve a small amount (a few milligrams) of 4-Chlorophenyl
trifluoromethanesulfonate in a volatile solvent such as dichloromethane or acetone.

o Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[5]
e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[6]
o Scan Range: 4000-400 cm~1.
o Resolution: 4 cm~2.
o Number of Scans: 16-32.

o A background spectrum of the clean salt plate should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of 4-Chlorophenyl trifluoromethanesulfonate (approximately 1
mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

 Instrument Parameters (Electron lonization - EI):

o Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion
probe MS.
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[e]

lonization Mode: Electron lonization (El).[7]

(¢]

lonization Energy: 70 eV.[8]

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-400.

[e]

For GC-MS, an appropriate GC column and temperature program must be selected to
ensure proper separation and elution of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Chlorophenyl trifluoromethanesulfonate.
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Sample Preparation

4-Chlorophenyl
triffluoromethanesulfonate
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Caption: Workflow for the spectroscopic characterization of 4-Chlorophenyl
trifluoromethanesulfonate.

Safety Information

4-Chlorophenyl trifluoromethanesulfonate should be handled with care in a well-ventilated
area, and appropriate personal protective equipment (PPE), including gloves and safety
glasses, should be worn.[5] It is classified as an irritant, causing skin and serious eye irritation,
and may cause respiratory irritation.[5] In case of contact with skin or eyes, rinse immediately
with plenty of water. Store the compound in a tightly closed container in a cool, dry place.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chlorophenyl
trifluoromethanesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1348846#spectroscopic-data-of-4-chlorophenyl-
trifluoromethanesulfonate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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